Acridinium, 3,6-bis(dimethylamino)-10-ethyl-
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Overview
Description
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of applications in pharmacology, photophysics, and material sciences due to their unique structural and chemical properties . Acridinium compounds, in particular, are notable for their ability to intercalate into DNA, making them valuable in various biological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 3,6-bis(dimethylamino)-10-ethyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with dimethylamine and ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of acridinium derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridinium compounds .
Scientific Research Applications
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-ethyl- involves intercalation into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription . The compound’s planar structure allows it to insert between the base pairs of DNA, stabilized by π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is unique due to its specific substitution pattern, which enhances its fluorescence properties and DNA intercalation efficiency compared to other acridine derivatives . This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
CAS No. |
36366-89-9 |
---|---|
Molecular Formula |
C19H24N3+ |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-ethyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C19H24N3/c1-6-22-18-12-16(20(2)3)9-7-14(18)11-15-8-10-17(21(4)5)13-19(15)22/h7-13H,6H2,1-5H3/q+1 |
InChI Key |
FZAPIGUFANVTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |
Origin of Product |
United States |
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